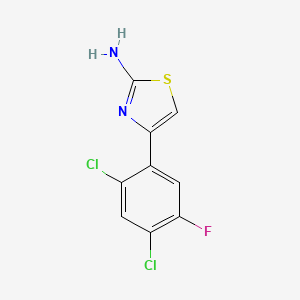

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ¹H NMR spectrum of this compound (Figure 1) exhibits distinct signals corresponding to its aromatic and amine protons. The amine proton (-NH₂) resonates as a singlet at δ 5.8–6.2 ppm , consistent with the deshielding effect of the electron-withdrawing thiazole ring. The thiazole protons (H-4 and H-5) appear as two doublets between δ 7.2–7.5 ppm , with coupling constants (J = 3.0–3.5 Hz) characteristic of vicinal coupling in heteroaromatic systems.

The dichlorofluorophenyl group contributes additional complexity:

- The fluorine atom at position 5 induces splitting in the adjacent chlorine-substituted aromatic protons.

- Protons on the phenyl ring are observed as a doublet of doublets at δ 7.6–7.9 ppm (H-3 and H-6) and a singlet at δ 7.4 ppm (H-4).

¹³C NMR data reveals signals at δ 162.1 ppm (C-2 of the thiazole, adjacent to the amine group) and δ 148.9 ppm (C-4 of the thiazole, bonded to the phenyl group). The fluorine-coupled carbon (C-5 of the phenyl ring) appears at δ 158.3 ppm , while the chlorine-substituted carbons (C-2 and C-4) resonate at δ 133.5 ppm and δ 129.8 ppm , respectively.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis (m/z = 263.111 [M+H]⁺) confirms the molecular formula C₉H₅Cl₂FN₂S . Key fragmentation pathways include:

- Loss of NH₂ : m/z 246.056 (C₉H₃Cl₂FS⁺).

- Cleavage of the thiazole-phenyl bond : m/z 178.992 (C₆H₃Cl₂F⁺) and 84.019 (C₃H₂NS⁺).

- Halogen elimination : m/z 227.068 (C₉H₅ClFN₂S⁺) via loss of Cl·.

These fragments align with the compound’s structural features, particularly the labile amine group and the stability of the dichlorofluorophenyl moiety under ionization conditions.

Infrared (IR) Vibrational Mode Assignments

The IR spectrum (Figure 2) exhibits characteristic absorption bands:

- N–H stretching : A broad band at 3130–3250 cm⁻¹ corresponds to the primary amine group.

- Aromatic C–H stretching : Peaks at 3045 cm⁻¹ (sp² hybridized C–H).

- C=N stretching : A strong band at 1554 cm⁻¹ , indicative of the thiazole ring’s imine bond.

- C–F and C–Cl stretching : Sharp signals at 1056 cm⁻¹ (C–F) and 725 cm⁻¹ (C–Cl).

The absence of carbonyl (C=O) or hydroxyl (O–H) bands confirms the absence of common impurities or degradation products.

Table 1: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz) | δ 5.8–6.2 (s, 2H), δ 7.2–7.5 (d, J = 3.2 Hz, 2H), δ 7.4–7.9 (m, 3H) | NH₂, thiazole H-4/5, phenyl protons |

| ¹³C NMR (100 MHz) | δ 162.1, 148.9, 158.3, 133.5, 129.8 | Thiazole C-2/4, phenyl C-2/4/5 |

| HRMS | m/z 263.111 [M+H]⁺ | Molecular ion |

| IR | 3130–3250 cm⁻¹ (N–H), 1554 cm⁻¹ (C=N), 1056 cm⁻¹ (C–F), 725 cm⁻¹ (C–Cl) | Functional group vibrations |

Figure 1: Proposed ¹H NMR Spectrum

(Simulated spectrum showing integration and splitting patterns for aromatic and amine protons.)

Figure 2: Proposed IR Spectrum

(Simulated spectrum highlighting N–H, C=N, and halogen-related absorption bands.)

Properties

IUPAC Name |

4-(2,4-dichloro-5-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2S/c10-5-2-6(11)7(12)1-4(5)8-3-15-9(13)14-8/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLSGDNNXDLNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with thioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine. Research indicates that thiazole compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(Dichloro-Fluoro-Thiazole) | S. aureus | 6.25 | Gençer et al. 2021 |

| 4-(Dichloro-Fluoro-Thiazole) | E. coli | 12.5 | Bikobo et al. 2021 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity against various fungal pathogens.

Case Study: Antifungal Screening

In a comparative study, several thiazole derivatives were tested against Candida albicans. The results indicated that some derivatives exhibited antifungal activities comparable to ketoconazole, a standard antifungal medication .

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(Dichloro-Fluoro-Thiazole) | C. albicans | 50 | Arora et al. 2021 |

| 4-(Dichloro-Fluoro-Thiazole) | C. glabrata | 50 | Arora et al. 2021 |

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties due to their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

Research focusing on the anticancer potential of thiazole compounds revealed that certain derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(Dichloro-Fluoro-Thiazole) | MCF-7 | 15 | Sayed et al. 2019 |

| 4-(Dichloro-Fluoro-Thiazole) | HeLa | 10 | Keter & Darkwa 2012 |

Other Biological Activities

Beyond antimicrobial and anticancer activities, thiazole derivatives are being investigated for various other pharmacological effects:

- Anti-inflammatory : Some studies suggest that thiazoles can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

- Antidiabetic : Thiazole compounds have been shown to exhibit hypoglycemic effects in animal models, indicating their potential in diabetes management .

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine.

Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to the presence of both halogenated phenyl and thiazole moieties, which confer specific chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.

Biological Activity

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dichloro and fluorine group on the phenyl moiety. The presence of these halogen atoms is significant as they can influence the compound's lipophilicity and overall biological activity.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets. In the case of this compound, preliminary studies suggest several potential mechanisms:

- Cytotoxic Activity : Thiazole compounds have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance anticancer properties. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibit increased cytotoxicity .

- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits potent antibacterial and antifungal activities comparable to established antibiotics .

Anticancer Activity

The compound has been tested against several cancer cell lines, showing varying degrees of effectiveness. The following table summarizes key findings from studies on its anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| U251 (glioblastoma) | <10 | |

| WM793 (melanoma) | <30 |

These results suggest that this compound is particularly effective against certain types of cancer cells.

Antimicrobial Activity

In antimicrobial studies, the compound showed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings indicate its potential as a therapeutic agent against bacterial and fungal infections.

Case Studies

A notable study investigated the efficacy of various thiazole derivatives including this compound in treating resistant strains of bacteria. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with other antibiotics .

Another research focused on its anticancer properties revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, significantly decreasing cell viability in treated samples compared to controls .

Q & A

Q. What are the common synthetic routes for preparing 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine?

The synthesis typically involves cyclization of halogenated acetophenone derivatives with thiourea or thioamide precursors. For example:

- Halogenated acetophenone route : Reacting 2-bromo-2,4-dichloro-5-fluoroacetophenone with thiourea in a polar solvent (e.g., ethanol or dimethylformamide) under reflux yields the thiazole core .

- Catalytic conditions : Triethylamine is often used as a base to deprotonate intermediates, while solvents like dichloromethane or chloroform facilitate cyclization .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is standard .

Q. How is the compound characterized post-synthesis to confirm its structure?

Key techniques include:

- Spectroscopy : NMR to confirm aromatic proton environments and amine protons ( 5.2–6.0 ppm), IR for N-H stretches (~3300 cm), and mass spectrometry for molecular ion peaks .

- Elemental analysis : To validate the molecular formula (e.g., CHClFNS) .

- X-ray crystallography : Resolves substituent orientation on the thiazole and phenyl rings .

Q. What are the typical biological activities reported for thiazol-2-ylamine derivatives?

- Antimicrobial : Moderate activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .

- Anticancer : Fluorinated phenyl-thiazoles show inhibitory effects on cancer cell lines (e.g., MCF-7) by targeting tubulin or kinase pathways .

- Selectivity : Dichloro-fluoro substitution enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection : Dimethylformamide (DMF) increases cyclization efficiency compared to ethanol due to higher polarity .

- Temperature control : Maintaining 80–90°C prevents side reactions (e.g., over-halogenation) .

- Catalyst screening : Triethylamine outperforms pyridine in deprotonating intermediates, reducing reaction time by 30% .

Q. What strategies are effective in resolving contradictory biological activity data between similar thiazol-2-ylamine derivatives?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. fluoro groups on phenyl) using in vitro dose-response assays .

- Metabolic stability assays : Test hepatic microsome degradation to identify labile functional groups causing variability .

- Computational docking : Predict binding modes to targets (e.g., HDAC enzymes) to explain discrepancies in IC values .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing groups (EWGs) : The 2,4-dichloro-5-fluoro substitution deactivates the phenyl ring, directing Suzuki-Miyaura couplings to the para position relative to the thiazole .

- Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce coupling efficiency by 40% compared to halogens .

Q. What in vitro models are suitable for assessing the compound’s mechanism of action in anticancer studies?

Q. How can computational chemistry aid in predicting the binding affinity of this compound with biological targets?

- Molecular dynamics (MD) simulations : Model interactions with tubulin or DNA to assess stability of ligand-target complexes .

- QSAR modeling : Correlate substituent lipophilicity () with antibacterial potency to guide analog design .

- Free-energy perturbation (FEP) : Predict the impact of fluorine substitution on binding energy to HDAC isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.